N-(2,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-14-6-8-20(17(4)9-14)28-22-18(11-26-28)23(25-13-24-22)30-12-21(29)27-19-10-15(2)5-7-16(19)3/h5-11,13H,12H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBHXSMLLRJUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylphenyl groups and the sulfanylacetamide moiety. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and sulfur-containing compounds. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituent motifs:
Key Observations :
- Substituent Effects :
Biological Activity
N-(2,5-Dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety and a sulfanylacetamide group. Its molecular formula is with a molecular weight of 467.56 g/mol. The IUPAC name reflects its intricate composition:
- IUPAC Name : this compound
- Molecular Weight : 467.56 g/mol
- Canonical SMILES : CC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=C(C=CC(=C3)C)C)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and anticancer properties. Below is a summary of key findings related to its biological activity:
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance:
- Inhibition of COX Enzymes : The compound has been evaluated for its inhibitory effects on COX-I and COX-II enzymes. In vitro studies demonstrated moderate to strong inhibition against COX-II with IC50 values ranging from 0.52 to 22.25 μM for related compounds in the series .
Anticancer Potential
The compound's structure suggests it may interact with various cellular targets involved in cancer progression:
- Cell Proliferation Inhibition : Preliminary studies indicate that similar compounds have shown efficacy in inhibiting the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Targeting Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit specific kinases involved in cancer signaling pathways. This suggests that this compound may also possess kinase inhibitory activity .
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Binding Interactions : The sulfanyl group may facilitate binding to target proteins or enzymes by forming hydrogen bonds or other interactions.
- Modulation of Signaling Pathways : By inhibiting specific enzymes such as COX or kinases, the compound may modulate inflammatory and proliferative signaling pathways.
Research Findings and Case Studies
A selection of relevant studies provides insights into the biological activity of this compound:
Q & A
Q. Critical Parameters :
- Temperature control (<5°C during exothermic steps) minimizes by-products .
- Catalytic Pd/C or CuI enhances coupling efficiency in aryl-substitution steps .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of dimethylphenyl and pyrazolo-pyrimidine groups. Aromatic protons appear at δ 7.0–8.5 ppm, with acetamide NH resonating near δ 9.8–10.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm, with retention times validated against standards .
- Mass Spectrometry (LC-MS) : Molecular ion peaks ([M+H]⁺) match theoretical masses (e.g., ~450–500 g/mol for analogous compounds) .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional groups .
Advanced: How do variations in sulfanyl acetamide substituents affect reactivity and biological target interactions?
Answer:
- Substituent Effects :
- Biological Activity :
- Pyrazolo-pyrimidine cores mimic purine bases, enabling ATP-competitive kinase inhibition. Sulfanyl acetamide moieties improve solubility and membrane permeability .
- Case Study : Analogous compounds with 4-chlorophenyl substituents showed 10-fold higher IC₅₀ against EGFR kinase compared to methyl derivatives .
Advanced: What strategies resolve contradictions in crystallographic vs. computational conformational data?
Answer:
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) reveals intramolecular N–H⋯N hydrogen bonds between pyrimidine and acetamide groups, stabilizing a folded conformation .
- Computational Adjustments :
- DFT Optimization : B3LYP/6-311G(d,p) calculations often overestimate planarity; incorporating solvent effects (PCM model) and dispersion corrections (D3) aligns results with experimental torsion angles (<5° deviation) .
- Contradiction Resolution : Discrepancies in dihedral angles (e.g., 42° crystallographic vs. 67° in silico) are addressed by reparameterizing force fields or refining hydrogen-bond constraints .
Advanced: How to design experiments evaluating pharmacokinetics while addressing metabolic instability?
Answer:
- In Vitro ADME Profiling :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS. Half-life <30 min indicates need for prodrug derivatization .
- CYP450 Inhibition : Fluorescent assays (e.g., Vivid® CYP450) identify isoform-specific interactions (e.g., CYP3A4/2D6) .
- Structural Modifications :
Advanced: What methodologies elucidate the compound’s mechanism of action in cancer cell lines?
Answer:
- Target Identification :
- Functional Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
